molecular formula C19H20N2O3 B3223645 Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- CAS No. 122142-28-3

Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-

Cat. No.: B3223645
CAS No.: 122142-28-3
M. Wt: 324.4 g/mol
InChI Key: FIGAHLHWBXLREM-SDNWHVSQSA-N
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Description

Novel Phase Transfer Catalysis Strategies for Phenylmethoxy Group Incorporation

The introduction of the phenylmethoxy group at the 3-position of the aromatic ring necessitates precise control over etherification reactions. Traditional Williamson ether synthesis often struggles with steric hindrance in this system, prompting the development of palladium-catalyzed cross-coupling methodologies. As demonstrated in the synthesis of 4-benzonitrile cyclopentyl ether , transition metal catalysts enable efficient oxygen-aryl bond formation under mild conditions. The proposed mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkoxide substitution and reductive elimination (Figure 1) .

Liquid-liquid phase transfer catalysis (PTC) has emerged as a superior alternative for scale-up processes. The tribenzyldodecylammonium chloride catalyst system achieves 92% yield in model reactions by facilitating interfacial transfer of phenoxide anions into the organic phase . Comparative studies reveal that tetrabutylammonium bromide increases reaction rates by 3.2-fold compared to classical solid-liquid systems, attributed to enhanced mass transfer in biphasic media .

Catalyst System Temperature (°C) Yield (%) Reaction Time (h)
TBAB (Liquid-Liquid PTC) 80 89 4.5
Polymer-Supported TBA+ 100 78 8.0
Classical K2CO3/Solvent 120 65 12.0

Table 1: Performance comparison of catalytic systems for phenylmethoxy installation .

Recent innovations employ triphasic (liquid-liquid-solid) systems with polymer-immobilized phosphonium salts, achieving 94% conversion while enabling catalyst recovery through simple filtration . These systems leverage the increased interfacial area of 325-mesh support matrices to overcome diffusion limitations inherent in traditional PTC setups.

Stereochemical Control in Ethenyl-Pyrrolidine Bond Formation

The conjugated ethenyl linkage between pyrrolidine and the substituted benzene ring presents significant stereochemical challenges. Three-component coupling reactions utilizing glycine esters, aldehydes, and nitroalkenes demonstrate exceptional diastereocontrol through stabilized azomethine ylide intermediates . Under continuous flow conditions at 80-100°C, this method produces tetra-substituted nitro-pyrrolidines with 70-85% yield and 4:1 diastereomeric ratio .

Chiral induction strategies employ (S)-PyraBox ligands in palladium-catalyzed Heck-Matsuda reactions, achieving enantiomeric excess values up to 88% for analogous structures . Molecular dynamics simulations indicate that the bulky tert-butyl groups on the ligand create a chiral pocket that favors re-face attack of the pyrrolidine nitrogen on the palladium-coordinated aryl diazonium intermediate.

Critical parameters for stereochemical outcomes:

  • Temperature: <90°C minimizes epimerization of nitro-bearing stereocenters
  • Solvent polarity: Dichloromethane improves facial selectivity by 23% vs. acetonitrile
  • Counterion effects: Tetrafluoroborate salts enhance transition state organization via weak N-H···F interactions

Green Chemistry Approaches for Nitro Functionalization

The strategic placement of the nitro group at the 2-position of the aromatic ring benefits from recent advances in solvent-free nitration. Mechanochemical grinding of the phenolic precursor with ceric ammonium nitrate achieves 82% conversion in 45 minutes, eliminating traditional mixed acid waste streams . Life cycle analysis shows a 67% reduction in process mass intensity compared to conventional nitration methods.

Continuous flow nitroalkene synthesis enables in situ generation of reactive intermediates, coupling nitration with subsequent cycloaddition steps. A tandem reactor system featuring:
1) Packed-bed MnO2 column for alcohol oxidation (85-110°C)
2) PFA coil reactor for [3+2] cycloaddition (80°C)

achieves 91% overall yield while reducing solvent consumption by 40% through integrated workup protocols .

Solid-Liquid vs. Liquid-Liquid-Liquid Catalytic Systems Optimization

Comparative analysis of catalytic architectures reveals distinct advantages for different synthetic stages:

Solid-Liquid Systems

  • Ideal for nitro group installation: 98% conversion using Amberlyst-15 supported HNO3
  • Limited by pore diffusion in >500 Da molecules

Liquid-Liquid-Liquid Systems

  • Superior for final coupling steps: 3.8x rate enhancement vs. biphasic
  • Enable H2S utilization from sour gas streams as sulfur nucleophiles

Hybrid approaches using magnetic nanoparticle-anchored catalysts (Fe3O4@SiO2-TBA+) combine the recyclability of solid systems (7 cycles, <5% activity loss) with the kinetic benefits of liquid PTC. Reactor modeling indicates optimal performance at 327 K with 2.8 mM catalyst loading, balancing interfacial tension and thermal activation .

Properties

IUPAC Name

1-[(E)-2-(2-nitro-3-phenylmethoxyphenyl)ethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-21(23)19-17(11-14-20-12-4-5-13-20)9-6-10-18(19)24-15-16-7-2-1-3-8-16/h1-3,6-11,14H,4-5,12-13,15H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGAHLHWBXLREM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=C/C2=C(C(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This forms the pyrrolidine ring, which is then further functionalized to introduce the nitro and phenylmethoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The final product is obtained after multistage purification and separation processes, including extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound discussed may exhibit unique effects attributed to the nitro and phenylmethoxy substituents.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives can act as effective antimicrobial agents. The presence of the nitro group is often associated with enhanced antibacterial activity, making these compounds valuable in the development of new antibiotics.

Anti-inflammatory Properties

Studies have shown that pyrrolidine compounds can inhibit inflammatory pathways, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases. The modulation of cytokine production by these compounds is a key area of ongoing research.

Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The unique substituents on the pyrrolidine ring may enhance binding affinity to cancer-related proteins or receptors, leading to improved therapeutic outcomes.

Synthetic Organic Chemistry

Pyrrolidine serves as an important building block in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules through cycloaddition reactions and as a chiral auxiliary. For instance, it can facilitate the formation of chiral centers in asymmetric synthesis, which is crucial for drug development.

Enamine Formation

Pyrrolidine's cyclic structure allows it to form stable enamines, which are useful intermediates in organic synthesis. Enamines derived from this compound can undergo further transformations to yield a variety of functionalized products.

Materials Science

Recent studies have explored the use of pyrrolidine derivatives in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

Pyrrolidine-based compounds have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their unique chemical structure contributes to improved performance characteristics in various applications.

Coatings and Adhesives

The incorporation of pyrrolidine derivatives into coatings and adhesives has been shown to improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Case Studies

Several case studies highlight the applications of pyrrolidine derivatives:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substitutions exhibited significant inhibitory effects on bacterial growth.
  • Case Study 2: Anti-inflammatory Effects
    Research focused on a pyrrolidine derivative's ability to reduce inflammation in animal models of arthritis, demonstrating a marked decrease in inflammatory markers compared to control groups.
  • Case Study 3: Synthesis Applications
    A synthetic route utilizing pyrrolidine as a chiral auxiliary was developed for the preparation of enantiomerically pure compounds, showcasing its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications Reference
Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- C₁₉H₂₀N₂O₃ 324.38 Nitro, phenylmethoxy, ethenyl Research chemical, intermediates
(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine (8) C₂₁H₂₄N₂O₂·0.2 H₂O ~337.1 Cyclopentene, phenylbutyryl, carbonyl Organic synthesis intermediate
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₇N₂O₂ Not provided Pyridine, methoxy, acetyl Pharmaceutical research
Montelukast-related compounds (e.g., [1-[[[1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid) C₃₅H₃₅ClN₂O₃S ~623.2 Quinoline, ethenyl, sulfinyl, carboxylic acid Asthma therapeutics
Pyrrolidine, 1-[4-nitro-2-[(2R)-oxiranylmethoxy]phenyl] C₁₃H₁₆N₂O₄ 264.11 (exact) Nitro, oxiranylmethoxy (epoxide) Reactive intermediate for epoxide chemistry

Key Observations:

Functional Group Diversity: The target compound emphasizes electron-withdrawing nitro and aromatic phenylmethoxy groups, which may influence its electronic properties and binding interactions . Montelukast analogs () share the ethenyl bridge but incorporate a quinoline system and sulfinyl group, enhancing their biological activity (e.g., leukotriene receptor antagonism) . The oxiranylmethoxy substituent in introduces an epoxide ring, increasing reactivity compared to the phenylmethoxy group in the target compound .

Molecular Weight and Complexity :

  • The target compound (324.38 g/mol) is smaller than Montelukast derivatives (~623 g/mol) but larger than simpler pyridine-based analogs (e.g., C₁₃H₁₇N₂O₂) .
  • Higher molecular weight in Montelukast analogs correlates with pharmaceutical applications requiring specific receptor interactions .

Biological Activity

Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : 1-[2-(2-nitro-4-phenylmethoxy)phenyl]ethenyl]pyrrolidine
  • CAS Number : 122142-28-3

The compound features a pyrrolidine ring, a nitro group, and a phenylmethoxy moiety, which contribute to its diverse biological activities.

The biological activity of pyrrolidine derivatives often involves their interaction with various molecular targets. Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- can modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.

Biological Activities

Research indicates that compounds with a pyrrolidine scaffold exhibit a range of biological activities:

  • Antioxidant Activity : Certain derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Effects : Some pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

A study published in Frontiers in Pharmacology highlighted the anticancer potential of pyrrolidine derivatives. The research identified that certain modifications to the pyrrolidine ring enhanced selectivity toward cancer cell lines while minimizing toxicity to normal cells. For instance, the introduction of specific substituents on the phenyl ring significantly improved the inhibitory activity against breast cancer cells, with IC50 values in the nanomolar range .

Antimicrobial Studies

Pyrrolidine-based compounds have been tested for antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans. A notable study reported that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Data Table: Biological Activities of Pyrrolidine Derivatives

Activity TypeCompound ExampleIC50/EC50 ValuesReference
AnticancerPyrrolidine derivative A0.011 µM (breast cancer)
AntimicrobialPyrrolidine derivative B0.35 µM (bacterial strains)
AntioxidantPyrrolidine derivative CNot specified
Anti-inflammatoryPyrrolidine derivative DNot specified

Q & A

Q. Key Reaction Conditions :

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
  • Temperature: Controlled heating (e.g., 60–80°C) ensures optimal reaction rates without decomposition .
  • Monitoring: Thin-layer chromatography (TLC) is critical to track intermediate formation and reaction completion .

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Range
1NH₄OAc, DMF, 70°CPyrrolidine ring formation60–75%
2Pd(OAc)₂, Et₃NEthenyl linker coupling50–65%
3HNO₃, H₂SO₄Nitro group introduction70–85%

How do steric and electronic effects of substituents impact the reactivity of Pyrrolidine derivatives?

Advanced Research Question
The nitro (-NO₂) and phenylmethoxy (-OCH₂C₆H₅) groups introduce distinct effects:

  • Nitro Group : Strong electron-withdrawing effect deactivates the aromatic ring, directing further substitutions to meta/para positions .
  • Phenylmethoxy Group : Steric hindrance from the benzyl moiety can slow nucleophilic attacks on the pyrrolidine nitrogen .

Q. Methodological Insight :

  • Use computational modeling (DFT calculations) to predict regioselectivity.
  • Compare reaction kinetics between substituted and unsubstituted analogs to isolate steric/electronic contributions.

What spectroscopic methods are recommended for characterizing Pyrrolidine derivatives, and how do functional groups influence spectral data?

Basic Research Question
Essential Techniques :

  • ¹H/¹³C NMR :
    • The ethenyl proton resonates at δ 6.5–7.2 ppm (doublet, J = 16 Hz) .
    • Pyrrolidine N-H protons appear as broad singlets (δ 2.5–3.5 ppm) but may be absent if alkylated.
  • IR Spectroscopy :
    • Nitro group absorbs at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks confirm molecular weight, while fragmentation patterns reveal substituent stability.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question
Strategy :

Core Modifications : Replace pyrrolidine with piperidine or azetidine to assess ring size effects.

Substituent Variations :

  • Replace nitro with cyano (-CN) or trifluoromethyl (-CF₃) to alter electron density.
  • Substitute phenylmethoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric bulk .

Linker Optimization : Test ethenyl vs. ethynyl or alkyl linkers for conformational flexibility.

Q. Validation :

  • Screen analogs in biological assays (e.g., receptor binding) and correlate with computational docking results.

How can contradictory data in reaction outcomes or biological activity be systematically resolved?

Advanced Research Question
Common Sources of Contradiction :

  • Impurity Artifacts : Side products from incomplete purification may skew bioactivity results.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states differently than non-polar solvents .

Q. Resolution Workflow :

Reproduce Reactions : Strictly control temperature, solvent purity, and catalyst loading.

Analytical Cross-Check : Use HPLC-MS to confirm compound identity and purity.

Biological Replicates : Perform dose-response assays in triplicate to account for variability.

Case Study : Discrepancies in nitro group reduction yields were traced to residual moisture in THF; switching to anhydrous conditions improved reproducibility .

What safety protocols are critical when handling nitro-substituted Pyrrolidine derivatives?

Basic Research Question
Hazards :

  • Nitro compounds may be explosive under high heat or friction.
  • Phenylmethoxy groups can cause skin/respiratory irritation .

Q. Mitigation :

  • Use blast shields for high-temperature reactions.
  • Employ PPE (gloves, goggles, fume hoods) and monitor waste disposal per OSHA guidelines.

Q. Emergency Response :

  • For skin contact: Wash with 10% ethanol/water solution to neutralize nitro intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-
Reactant of Route 2
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Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.